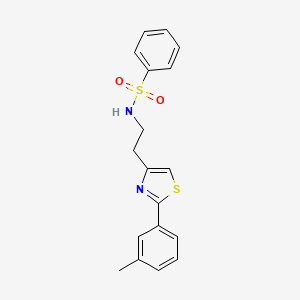

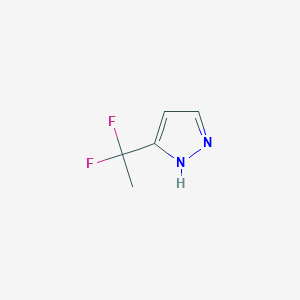

(3-Azido-4-fluorophenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “(3-Azido-4-fluorophenyl)methanol” were not found, organic azides, in general, have been synthesized using various methods . For instance, the Staudinger reduction of aryl azides by applying phosphines is commonly used to prepare anilines, where the aryl azide serves as a stable precursor for amines .Molecular Structure Analysis

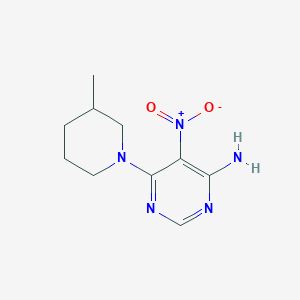

The molecular structure of “(3-Azido-4-fluorophenyl)methanol” consists of a phenyl ring with fluorine and azido substituents, and a methanol group. The molecular weight is 167.143.Chemical Reactions Analysis

Organic azides, such as “(3-Azido-4-fluorophenyl)methanol”, are known for their versatile chemistry. They can undergo functional group transformations such as 1,3-dipolar cycloaddition, Staudinger ligation, or C–H bond amination . The azido group readily undergoes functional group transformations .Aplicaciones Científicas De Investigación

Click Chemistry and 1,2,3-Triazole Synthesis

The azide group in “(3-Azido-4-fluorophenyl)methanol” participates in the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes. This reaction yields 1,2,3-triazoles, which are versatile building blocks in medicinal chemistry, materials science, and bioconjugation .

Nitrene-Based Polymer Crosslinking

Upon thermal activation or photolysis, organic azides release nitrogen, producing highly reactive nitrenes. These nitrenes efficiently crosslink polymers, altering their physical properties. Applications include enhancing membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Energetic Materials

Organic azides, due to their nitrogen release during scission reactions, serve as highly energetic materials. Researchers explore their use in propellants, explosives, and pyrotechnics .

Synthesis of Heterocycles

Organic azides have been instrumental in synthesizing heterocycles. For instance, they contribute to the formation of pyrroles, pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines .

Thermoset Polymers

Multivalent organic azides find applications in thermoset polymers. By crosslinking polymer chains, they enhance material strength, chemical resistance, and thermal stability .

Medicinal Chemistry

While specific studies on “(3-Azido-4-fluorophenyl)methanol” are limited, its azide functionality could be explored for targeted drug delivery, bioconjugation, or as a precursor for bioactive compounds .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Azido groups are often used in photoaffinity labeling, a technique used to identify the target of bioactive compounds . The azido group can form a covalent bond with the target molecule when exposed to UV light, allowing the target to be identified.

Mode of Action

Azido groups are often used in the synthesis of nucleoside analogs, such as azt, which inhibit viral replication by acting as chain terminators during dna synthesis .

Propiedades

IUPAC Name |

(3-azido-4-fluorophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3O/c8-6-2-1-5(4-12)3-7(6)10-11-9/h1-3,12H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVCSOYVGRQLOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)N=[N+]=[N-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Azido-4-fluorophenyl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide](/img/structure/B2468292.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2468301.png)

![2,4,7,8-Tetramethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468303.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-tosylquinolin-4-amine](/img/structure/B2468306.png)